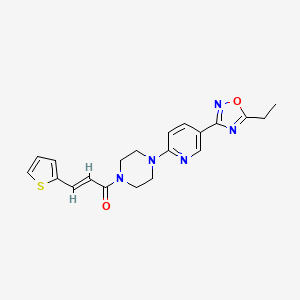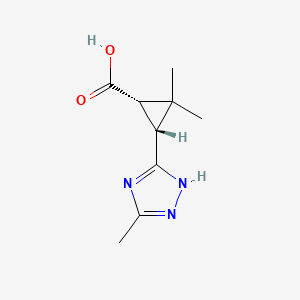![molecular formula C14H15N5O4 B2741756 (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide CAS No. 338399-89-6](/img/structure/B2741756.png)
(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide is a useful research compound. Its molecular formula is C14H15N5O4 and its molecular weight is 317.305. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Polymer Electrolytes for Lithium-Ion Batteries
(E)-N’-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide: (let’s call it EDONM for brevity) has been used to create a novel single-ion conductive polymer electrolyte (SIPE) in combination with poly(vinylidene fluoride-hexafluoropropylene) (PVDF-HFP) composite membranes . These membranes exhibit remarkable properties:
The compatibility with lithium metal electrodes and high lithium ion transfer number (0.89) make it promising for advanced lithium metal batteries (LMBs).
Functionalized Polymers for Membrane Applications
EDONM can be incorporated into poly(2,6-dimethyl-1,4-phenylene oxide) (PPO) to create quaternary ammonium functionalized PPO (PPO-TQA) membranes. These membranes exhibit high conductivity and low swelling ratios, making them suitable for applications in fuel cells, water purification, and separation processes .
Catalysis and Coordination Chemistry
While EDONM itself may not be a catalyst, its derivatives could serve as ligands in coordination chemistry. For instance, related pyridine-based compounds have been used to prepare iron(II) and cobalt(II) chloride complexes, which may find applications in catalysis .
Mechanism of Action
Target of Action
It is synthesized through a reversible addition-fragmentation chain transfer (raft) copolymerization reaction . This suggests that it may interact with various biological targets, depending on the specific functional groups present in the compound.
Mode of Action
The compound’s mode of action is likely related to its chemical structure and the presence of specific functional groups. The compound is obtained through a RAFT copolymerization reaction , which suggests that it may interact with its targets through hydrogen bonding . .
Biochemical Pathways
Given its method of synthesis, it may be involved in pathways related to polymerization and hydrogen bonding .
Pharmacokinetics
Its high ionic conductivity suggests that it may have good bioavailability.
Result of Action
Its synthesis through a raft copolymerization reaction suggests that it may have effects related to polymerization and hydrogen bonding .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For example, temperature can affect its ionic conductivity . .
properties
IUPAC Name |
N'-(1,4-dimethyl-6-oxopyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4/c1-10-7-13(20)18(2)14(17-10)15-9-16-23-8-11-3-5-12(6-4-11)19(21)22/h3-7,9H,8H2,1-2H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDAGNJLOKKRSIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N(C(=N1)N=CNOCC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)N(C(=N1)/N=C/NOCC2=CC=C(C=C2)[N+](=O)[O-])C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(1,4-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-N-[(4-nitrophenyl)methoxy]methanimidamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-(4-(3-(4-bromo-2,6-difluorophenoxy)-2-hydroxypropyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2741678.png)
![3-(2-Bromobenzyl)-1-((2,3-dihydrobenzofuran-5-yl)methyl)-5,6-dimethyl-1H-benzo[d]imidazol-3-ium bromide](/img/structure/B2741680.png)
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-oxo-1-(o-tolyl)-1,6-dihydropyridazine-3-carboxylate](/img/structure/B2741682.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B2741687.png)
![N-(2-Aminoethyl)-N-[(3-chlorophenyl)methyl]-6,6-dimethyloxane-3-carboxamide;hydrochloride](/img/structure/B2741689.png)

![(E)-(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-cinnamylpiperazin-1-yl)methanone](/img/structure/B2741691.png)
![Oxiran-2-yl-[3-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)piperidin-1-yl]methanone](/img/structure/B2741692.png)

![{6-Chloroimidazo[1,2-a]pyridin-2-yl}methyl 3-[4,6-dimethyl-2-(methylsulfanyl)pyrimidin-5-yl]propanoate](/img/structure/B2741694.png)

